![molecular formula C26H50N6O15 B1456555 1,6 Inverted exclamation mark-Di-HABA Kanamycin A CAS No. 197909-67-4](/img/structure/B1456555.png)
1,6 Inverted exclamation mark-Di-HABA Kanamycin A
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Overview
Description
Molecular Structure Analysis
The molecular formula of 1,6 Inverted exclamation mark-Di-HABA Kanamycin A is C26H50N6O15 . The exact mass is 686.333435 . The structure of this antibiotic is similar to that of other antibiotics such as erythromycin and kanamycin A, but it differs by having a methyl group at position 1 in the molecule .Physical And Chemical Properties Analysis
The density of 1,6 Inverted exclamation mark-Di-HABA Kanamycin A is 1.6±0.1 g/cm3 . It has a boiling point of 1131.0±65.0 °C at 760 mmHg . The flash point is 637.8±34.3 °C . The LogP value is -4.11 , and the vapour pressure is 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Antimicrobial Studies
1,6’-Di-HABA Kanamycin A is primarily used in antimicrobial studies due to its antibiotic properties. It is effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains . Researchers utilize this compound to study the mechanisms of antibiotic resistance and to develop strategies to combat microbial infections.
Antiviral Research
This compound has shown potential in antiviral research. It can inhibit the growth of certain viruses, making it a valuable tool for scientists working on treatments for viral infections .
Antifungal Applications
Similar to its antibacterial properties, 1,6’-Di-HABA Kanamycin A also exhibits antifungal activity. It is used to study fungal pathogenesis and to screen for antifungal agents .
Cancer Research
In the field of oncology, 1,6’-Di-HABA Kanamycin A may be used in chemotherapy research for its ability to kill cancer cells. Its efficacy in this area is an active area of investigation .
Analytical Chemistry
As a certified reference material, 1,6’-Di-HABA Kanamycin A is used in analytical chemistry to ensure the accuracy and reliability of analytical methods, particularly in the quantification of aminoglycosides .
Drug Development
The compound’s role in drug development is significant. It serves as a reference for synthesizing new aminoglycoside antibiotics and for modifying existing ones to enhance their efficacy or reduce their toxicity .
Mechanism of Action
Target of Action
The primary targets of this compound are various types of bacteria. It has a broad spectrum of antimicrobial activity, making it effective against many different types of bacteria .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth. It has been shown to inhibit the growth of microorganisms, including viruses and fungi .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. It has been found to be effective against bacteria and parasites . Moreover, most of the obtained 6″-modified kanamycin A derivatives were less influenced by the resistant mechanism associated with mutations of the elongation factor G than the parent kanamycin A .
properties
IUPAC Name |
(2S)-4-amino-N-[[(3S,6R)-6-[(3S,4R,6S)-6-amino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]-2-hydroxybutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-6-12-16(37)18(39)19(40)26(44-12)46-21-8(29)5-9(32-24(43)11(35)2-4-28)22(20(21)41)47-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10-,11-,12?,13?,14-,15+,16+,17?,18?,19?,20?,21?,22-,25+,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGVLSCMQBHQRU-ZFLVPIEGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CNC(=O)C(CCN)O)O)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(C([C@H]1N)O[C@@H]2C(C([C@@H](C(O2)CNC(=O)[C@H](CCN)O)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)N)O)NC(=O)[C@H](CCN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N6O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747632 |
Source
|
Record name | (2S)-4-Amino-N-{(1R,2S,5S)-5-amino-2-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-4-[(6-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6 Inverted exclamation mark-Di-HABA Kanamycin A | |
CAS RN |
197909-67-4 |
Source
|
Record name | (2S)-4-Amino-N-{(1R,2S,5S)-5-amino-2-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-4-[(6-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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